molecular formula C14H17NO B2965870 1-Benzyl-4-ethynylpiperidin-4-ol CAS No. 28365-34-6

1-Benzyl-4-ethynylpiperidin-4-ol

Cat. No.: B2965870
CAS No.: 28365-34-6
M. Wt: 215.296
InChI Key: GUGAZNNGWOJESU-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethynylpiperidin-4-ol is a chemical compound with the molecular formula C14H17NO It is a derivative of piperidine, a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol typically involves the reaction of piperidine derivatives with benzyl and ethynyl groupsThe reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-ethynylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of benzyl-4-ethynylpiperidin-4-one.

    Reduction: Formation of

Properties

IUPAC Name

1-benzyl-4-ethynylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-14(16)8-10-15(11-9-14)12-13-6-4-3-5-7-13/h1,3-7,16H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGAZNNGWOJESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCN(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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